2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile
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Overview
Description
2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of robust catalysts and optimized reaction conditions would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of more saturated compounds.
Scientific Research Applications
2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole: A simpler analog with similar biological activities.
2-(Hydroxymethyl)-1H-benzo[d]imidazole: Lacks the isopentyl and carbonitrile groups but shares the core structure.
1-Isopentyl-1H-benzo[d]imidazole: Similar structure but without the hydroxymethyl and carbonitrile groups.
Uniqueness
2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the hydroxymethyl, isopentyl, and carbonitrile groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C14H17N3O |
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Molecular Weight |
243.30 g/mol |
IUPAC Name |
2-(hydroxymethyl)-1-(3-methylbutyl)benzimidazole-5-carbonitrile |
InChI |
InChI=1S/C14H17N3O/c1-10(2)5-6-17-13-4-3-11(8-15)7-12(13)16-14(17)9-18/h3-4,7,10,18H,5-6,9H2,1-2H3 |
InChI Key |
MVZPTGFGPVKXIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)C#N)N=C1CO |
Origin of Product |
United States |
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